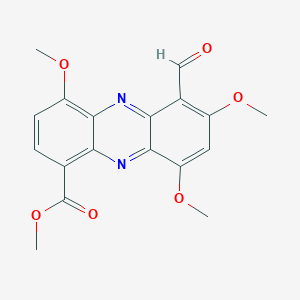
1-Tetradecylpyridin-1-ium;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1-Tetradecylpyridin-1-ium;hydrochloride can be synthesized through the reaction of 1-bromotetradecane with pyridine. The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The product is then purified through recrystallization or other suitable methods .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
1-Tetradecylpyridin-1-ium;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Complex Formation: It can form complexes with various metal ions, which can be utilized in different applications.
Common reagents used in these reactions include strong nucleophiles like hydroxide ions, and the reactions are typically carried out under mild to moderate conditions. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Tetradecylpyridin-1-ium;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Its antimicrobial properties make it useful in biological studies, particularly in inhibiting the growth of bacteria and fungi.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent in medical formulations.
Mecanismo De Acción
The antimicrobial activity of 1-Tetradecylpyridin-1-ium;hydrochloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of bacteria, fungi, and viruses .
Comparación Con Compuestos Similares
1-Tetradecylpyridin-1-ium;hydrochloride can be compared with other quaternary ammonium compounds, such as:
Cetylpyridinium chloride: Similar in structure but with a longer alkyl chain, making it more hydrophobic and potentially more effective as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative, with a broader spectrum of antimicrobial activity.
Dodecylpyridinium chloride: Similar in structure but with a shorter alkyl chain, affecting its solubility and surfactant properties.
Each of these compounds has unique properties that make them suitable for specific applications, and the choice of compound depends on the desired characteristics and performance in a given application .
Propiedades
Fórmula molecular |
C19H35ClN+ |
|---|---|
Peso molecular |
312.9 g/mol |
Nombre IUPAC |
1-tetradecylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C19H34N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1; |
Clave InChI |
YFVBASFBIJFBAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC[N+]1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]naphtho[2,3-d]furan,1-bromo-](/img/structure/B12812544.png)
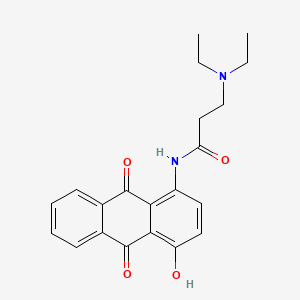
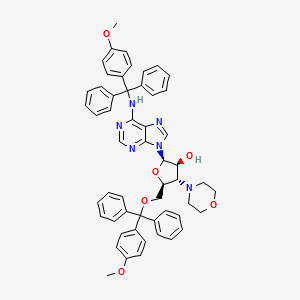
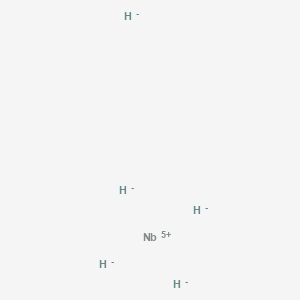






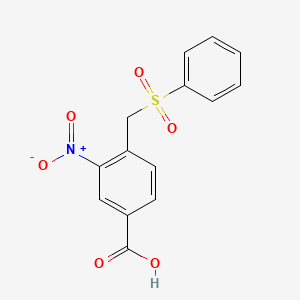
![(7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B12812629.png)
![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)
